molecular formula C14H16N2O2S B3004052 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine CAS No. 521318-88-7

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine

Cat. No.: B3004052
CAS No.: 521318-88-7
M. Wt: 276.35
InChI Key: JCEADSNDLXJSOH-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine is a heterocyclic compound that features a thiazole ring substituted with a 2-methoxyphenyl group and a morpholine ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the morpholine ring further enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine or iodine to yield the thiazole ring. The final step involves the nucleophilic substitution of the thiazole derivative with morpholine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the corresponding dihydrothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The morpholine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine is unique due to the presence of both the 2-methoxyphenyl group and the morpholine ring. This combination enhances its pharmacological profile, making it more effective in crossing cell membranes and interacting with molecular targets compared to similar compounds .

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-17-13-5-3-2-4-11(13)12-10-19-14(15-12)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEADSNDLXJSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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